1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a key intermediate compound in the multistep synthesis of Ceralifimod (ONO-4641). [] Ceralifimod is a sphingosine-1-phosphate (S1P) receptor agonist, exhibiting selectivity for S1P1 and S1P5 receptors. [] This selectivity is crucial as it avoids the undesirable effects associated with the activation of the S1P3 receptor. [] Ceralifimod is being investigated as a potential treatment for autoimmune diseases, including relapsing-remitting multiple sclerosis (RRMS). []
1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid (13n in the reference) was synthesized through a structure-activity relationship (SAR) study, optimizing the structure of a hit compound (6 in the reference) with an amino acid moiety. [] This process involved inducing conformational constraint to identify a lead compound with a dihydronaphthalene central core. [] Further optimization focused on the lipophilic tail region, ultimately yielding 1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid. [] This compound served as a key intermediate for developing Ceralifimod. []
1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of Ceralifimod, a potential therapeutic agent for autoimmune diseases. [] The development of Ceralifimod represents a significant scientific application, aiming to provide an effective treatment option for conditions like RRMS. [] Ceralifimod's selectivity for S1P1 and S1P5 receptors showcases its potential to achieve therapeutic benefits while minimizing off-target effects. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7